N-Nitroso-N-(hydroxymethyl)methylamine
Overview
Description
N-Nitroso-N-(hydroxymethyl)methylamine is an organic compound with the chemical formula C2H6N2O2. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (NO) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are commonly found in various environmental sources, including tobacco smoke, certain foods, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitroso-N-(hydroxymethyl)methylamine can be synthesized through the nitrosation of N-methyl-N-hydroxymethylamine. The reaction typically involves the use of nitrous acid (HNO2) as the nitrosating agent. The reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) to maintain the required pH. The general reaction scheme is as follows:
N-methyl-N-hydroxymethylamine+HNO2→this compound+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-(hydroxymethyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-nitroso-N-methylformamide.
Reduction: Reduction of the nitroso group can lead to the formation of N-methyl-N-hydroxymethylamine.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the nitroso group under acidic or basic conditions.
Major Products Formed
Oxidation: N-nitroso-N-methylformamide.
Reduction: N-methyl-N-hydroxymethylamine.
Substitution: Various substituted amines, thiols, and alcohols depending on the nucleophile used.
Scientific Research Applications
N-Nitroso-N-(hydroxymethyl)methylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: The compound is used in studies related to DNA damage and repair mechanisms due to its potential genotoxic properties.
Medicine: Research on the compound’s carcinogenicity helps in understanding cancer development and in the design of anti-cancer drugs.
Mechanism of Action
The mechanism of action of N-Nitroso-N-(hydroxymethyl)methylamine involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can undergo metabolic activation to form reactive oxygen species (ROS) and other radicals. These reactive intermediates can cause DNA damage, leading to mutations and potentially carcinogenesis. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and DNA repair .
Comparison with Similar Compounds
Similar Compounds
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomethylphenylamine (NMPA)
- N-nitroso-N-methyl-4-aminobutyric acid (NMBA)
Uniqueness
N-Nitroso-N-(hydroxymethyl)methylamine is unique due to its specific structure, which includes both a nitroso group and a hydroxymethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other nitrosamines. Additionally, its potential for forming reactive intermediates makes it a valuable compound for studying mechanisms of genotoxicity and carcinogenicity .
Properties
IUPAC Name |
N-(hydroxymethyl)-N-methylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c1-4(2-5)3-6/h5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKXZKUBCGJTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CO)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207561 | |
Record name | 1-(Methylnitrosoamino)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58840-25-8 | |
Record name | N-Nitroso-N-methyl-N-hydroxymethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058840258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Methylnitrosoamino)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90207561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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